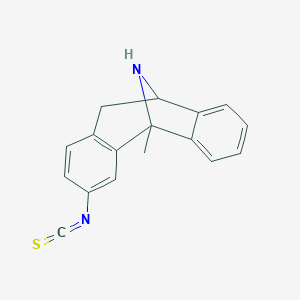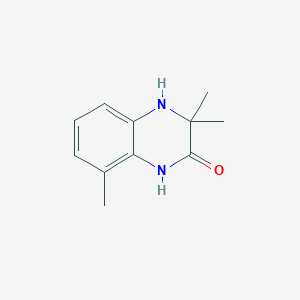
4-Isopropyl-1H-indene
Vue d'ensemble
Description
4-Isopropyl-1H-indene, also known as homocitronellal, is an organic compound with the chemical formula C10H12. It is a colorless liquid with a floral odor that is commonly used in perfumes and fragrances. However, it also has potential applications in scientific research, particularly in the fields of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 4-isopropyl-1H-indene is not well understood, but it is believed to interact with cellular receptors and enzymes to produce its effects. It may also act as a modulator of ion channels or neurotransmitter receptors, leading to changes in cellular signaling pathways.
Effets Biochimiques Et Physiologiques
Studies have shown that 4-isopropyl-1H-indene has a variety of biochemical and physiological effects. It has been shown to have antibacterial and antifungal properties, as well as potential anti-inflammatory effects. It may also have an impact on the central nervous system, potentially acting as a sedative or anxiolytic agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-isopropyl-1H-indene in lab experiments has several advantages, including its low cost, ease of synthesis, and potential for a wide range of applications. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments.
Orientations Futures
There are several future directions for research involving 4-isopropyl-1H-indene. These include further studies on its potential antibacterial and antifungal properties, as well as its potential as a chiral auxiliary and ligand in catalysis. Additionally, its impact on cellular signaling pathways and potential therapeutic applications should be explored further.
Applications De Recherche Scientifique
4-Isopropyl-1H-indene has potential applications in scientific research due to its unique chemical properties. It can be used as a starting material for the synthesis of other compounds, such as pharmaceuticals and agrochemicals. It can also be used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in catalysis. In addition, it has been studied for its potential antibacterial and antifungal properties.
Propriétés
Numéro CAS |
152685-98-8 |
|---|---|
Nom du produit |
4-Isopropyl-1H-indene |
Formule moléculaire |
C12H14 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
4-propan-2-yl-1H-indene |
InChI |
InChI=1S/C12H14/c1-9(2)11-7-3-5-10-6-4-8-12(10)11/h3-5,7-9H,6H2,1-2H3 |
Clé InChI |
HUWWPWRILBVQHZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC2=C1C=CC2 |
SMILES canonique |
CC(C)C1=CC=CC2=C1C=CC2 |
Synonymes |
1H-Indene,4-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

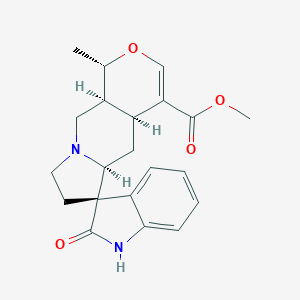

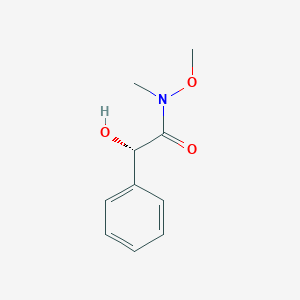
![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)

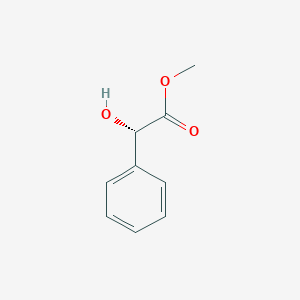
![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)

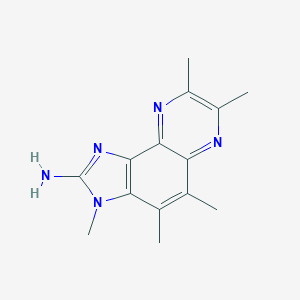
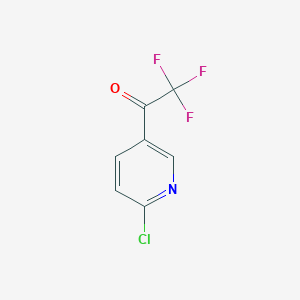

![5-Ethyl-3-[[2-fluoro-4-[2-(3-methylbutoxycarbonylsulfamoyl)phenyl]phenyl]methyl]-2-propylimidazole-4-carboxylic acid](/img/structure/B127901.png)
